molecular formula C18H32N4S B572592 Methyl N-Boc-2-bromo-5-sulfamoylbenzoate CAS No. 1272756-19-0

Methyl N-Boc-2-bromo-5-sulfamoylbenzoate

Cat. No.: B572592
CAS No.: 1272756-19-0
M. Wt: 336.5 g/mol
InChI Key: CJSNSEJQHILRQM-NRXISQOPSA-N
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Description

Methyl N-Boc-2-bromo-5-sulfamoylbenzoate is a chemical compound with the molecular formula C13H16BrNO6S and a molecular weight of 394.24 g/mol. It is a useful research chemical often employed as a building block in organic synthesis. The compound features a bromine atom, a sulfamoyl group, and a tert-butoxycarbonyl (Boc) protecting group attached to a benzoate ester.

Scientific Research Applications

Methyl N-Boc-2-bromo-5-sulfamoylbenzoate has several applications in scientific research:

    Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, often as a precursor to bioactive molecules.

    Material Science: The compound is used in the preparation of functional materials with specific properties.

Safety and Hazards

The safety information available indicates that Methyl N-Boc-2-bromo-5-sulfamoylbenzoate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

The synthesis of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Sulfamoylation: The sulfamoyl group is introduced using sulfamoyl chloride or a similar reagent in the presence of a base.

    Boc Protection: The tert-butoxycarbonyl (Boc) group is added using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Esterification: Finally, the esterification of the carboxylic acid group is carried out using methanol and a suitable catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Methyl N-Boc-2-bromo-5-sulfamoylbenzoate undergoes various chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to yield desired products. In biological studies, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

Methyl N-Boc-2-bromo-5-sulfamoylbenzoate can be compared with other similar compounds:

    Methyl 2-bromo-5-nitrobenzoate: This compound features a nitro group instead of a sulfamoyl group, leading to different reactivity and applications.

    Methyl 2-bromo-5-chlorobenzoate: The presence of a chlorine atom instead of a sulfamoyl group results in distinct chemical properties and uses.

    Methyl 2-bromo-5-methoxybenzoate: The methoxy group imparts different electronic and steric effects compared to the sulfamoyl group.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate can be achieved through a multi-step process involving protection, bromination, sulfonation, and deprotection reactions.", "Starting Materials": [ "Methyl 2-hydroxy-5-sulfamoylbenzoate", "Boc anhydride", "2,5-dibromobenzoic acid", "Triethylamine", "Dimethylformamide", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Protection of the hydroxyl group using Boc anhydride in the presence of triethylamine and dimethylformamide to obtain Methyl N-Boc-2-hydroxy-5-sulfamoylbenzoate.", "Step 2: Bromination of the protected compound with 2,5-dibromobenzoic acid in the presence of triethylamine and dimethylformamide to obtain Methyl N-Boc-2-bromo-5-sulfamoylbenzoate.", "Step 3: Sulfonation of the brominated compound with sodium sulfite and hydrochloric acid in methanol to obtain Methyl N-Boc-2-bromo-5-sulfamoylbenzoate-5-sulfonic acid.", "Step 4: Deprotection of the Boc group using hydrochloric acid in methanol to obtain the final product, Methyl N-2-bromo-5-sulfamoylbenzoate." ] }

CAS No.

1272756-19-0

Molecular Formula

C18H32N4S

Molecular Weight

336.5 g/mol

IUPAC Name

(6S)-6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

InChI

InChI=1S/C18H32N4S/c1-2-10-22(11-9-13-3-5-14(19)6-4-13)15-7-8-16-17(12-15)23-18(20)21-16/h13-15H,2-12,19H2,1H3,(H2,20,21)/t13?,14?,15-/m0/s1

InChI Key

CJSNSEJQHILRQM-NRXISQOPSA-N

Isomeric SMILES

CCCN(CCC1CCC(CC1)N)[C@H]2CCC3=C(C2)SC(=N3)N

SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)OC

Canonical SMILES

CCCN(CCC1CCC(CC1)N)C2CCC3=C(C2)SC(=N3)N

Synonyms

Methyl N-Boc-2-broMo-5-sulfaMoylbenzoate

Origin of Product

United States

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